molecular formula C22H22BrNO6 B3938675 8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate

8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate

Cat. No. B3938675
M. Wt: 476.3 g/mol
InChI Key: WBFLQLLKXCHQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate, commonly known as BQ-123, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BQ-123 is a selective endothelin A receptor antagonist, which means it can block the action of endothelin, a peptide that plays a key role in the regulation of blood pressure, vascular tone, and inflammation.

Mechanism of Action

BQ-123 is a selective endothelin A receptor antagonist, which means it can block the action of endothelin on endothelin A receptors. Endothelin A receptors are primarily located in vascular smooth muscle cells and mediate vasoconstriction, while endothelin B receptors are primarily located in endothelial cells and mediate vasodilation. By blocking the action of endothelin on endothelin A receptors, BQ-123 can reduce vasoconstriction and improve blood flow.
Biochemical and Physiological Effects:
BQ-123 has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving cardiac function, reducing pulmonary vascular resistance, and reducing inflammation. BQ-123 can also improve endothelial function by increasing the availability of nitric oxide, which is a potent vasodilator.

Advantages and Limitations for Lab Experiments

BQ-123 has several advantages for lab experiments, including its high selectivity for endothelin A receptors, its stability, and its ease of synthesis. However, BQ-123 also has some limitations, including its relatively low potency and its poor solubility in aqueous solutions.

Future Directions

There are several future directions for the study of BQ-123, including the development of more potent and selective endothelin A receptor antagonists, the investigation of the role of endothelin in various diseases, and the development of novel therapeutic strategies based on the modulation of endothelin signaling. BQ-123 may also have potential applications in the treatment of cancer, as endothelin has been shown to play a role in tumor growth and angiogenesis. Further research is needed to explore the potential of BQ-123 and other endothelin A receptor antagonists in cancer therapy.

Scientific Research Applications

BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, pulmonary hypertension, and cancer. BQ-123 has been shown to reduce blood pressure in animal models of hypertension and heart failure by blocking the action of endothelin, which is a potent vasoconstrictor. BQ-123 has also been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.

properties

IUPAC Name

8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2.C2H2O4/c1-15-9-10-18(17(21)14-15)23-12-2-3-13-24-19-8-4-6-16-7-5-11-22-20(16)19;3-1(4)2(5)6/h4-11,14H,2-3,12-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFLQLLKXCHQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(2-Bromo-4-methylphenoxy)butoxy]quinoline;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate
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8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate
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8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate
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8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate
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8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate
Reactant of Route 6
Reactant of Route 6
8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate

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